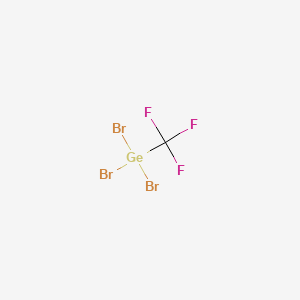

Tribromogermane, trifluoromethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of tribromogermane, trifluoromethyl- can be achieved through several methods. One common approach involves the reaction of trichlorogermane with hydrogen bromide or hydrobromic acid, resulting in the formation of tribromogermane . Another method includes the dissolution of germanium(II) hydroxide in hydrobromic acid . Industrial production methods often involve the use of large volumes of ether to extract the compound from the aqueous medium .

Chemical Reactions Analysis

Tribromogermane, trifluoromethyl- undergoes various chemical reactions, including condensation and addition reactions . It behaves similarly to trichlorogermane but has a greater tendency to undergo condensation . For example, germanium dibromide reacts with allyl bromide and butadiene to form allyltribromogermane and 1,1-dibromo-3,4-dihydro-1H-germole, respectively . Common reagents used in these reactions include allyl bromide and butadiene .

Scientific Research Applications

Tribromogermane, trifluoromethyl- has several scientific research applications. It is used in the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The compound is also utilized in the development of new methodologies for trifluoromethylation reactions, which are important for creating C–CF₃ bonds in organic molecules . Additionally, fluorinated compounds present opportunities for drug discovery, as they can increase the metabolic stability and other desirable properties of drug compounds .

Mechanism of Action

The mechanism of action of tribromogermane, trifluoromethyl- involves its ability to undergo various chemical transformations, such as condensation and addition reactions . These reactions allow the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Tribromogermane, trifluoromethyl- can be compared to other similar compounds, such as trichlorogermane and trifluoromethylated compounds. While trichlorogermane behaves similarly in chemical transformations, tribromogermane has a greater tendency to undergo condensation reactions . Trifluoromethylated compounds, such as trifluoromethane and 1,1,1-trifluoroethane, share the trifluoromethyl group (-CF₃) but differ in their overall chemical structure and properties . The trifluoromethyl group is known for its significant electronegativity and is often used to enhance the lipophilicity and metabolic stability of compounds .

Conclusion

Tribromogermane, trifluoromethyl- is a unique organogermanium compound with valuable applications in various scientific fields. Its synthesis, chemical reactions, and potential for use in drug discovery and other industries make it an important compound for further research and development.

Properties

CAS No. |

56593-15-8 |

|---|---|

Molecular Formula |

CBr3F3Ge |

Molecular Weight |

381.35 g/mol |

IUPAC Name |

tribromo(trifluoromethyl)germane |

InChI |

InChI=1S/CBr3F3Ge/c2-8(3,4)1(5,6)7 |

InChI Key |

MRBDKTKMDUWRRH-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[Ge](Br)(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)

![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)